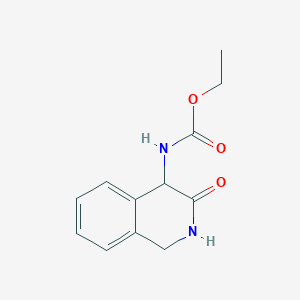
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a synthetic compound belonging to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are often employed to improve atom economy, selectivity, and yield .
化学反応の分析
Types of Reactions
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Typically employs reducing agents such as sodium borohydride (NaBH₄).
Substitution: Involves nucleophilic substitution reactions where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced isoquinoline derivatives .
科学的研究の応用
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in neuroprotection and antimicrobial activity. The compound’s effects are mediated through its interaction with enzymes and receptors in these pathways .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor to various alkaloids with biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity.
Uniqueness
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features and the diverse range of biological activities it exhibits
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
ethyl N-(3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)14-10-9-6-4-3-5-8(9)7-13-11(10)15/h3-6,10H,2,7H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
GZXDKZCDDOKDBT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1C2=CC=CC=C2CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















